1-ethynyl-1-methoxycyclobutane 1-ethynyl-1-methoxycyclobutane
Brand Name: Vulcanchem
CAS No.: 2613384-95-3
VCID: VC11586656
InChI: InChI=1S/C7H10O/c1-3-7(8-2)5-4-6-7/h1H,4-6H2,2H3
SMILES:
Molecular Formula: C7H10O
Molecular Weight: 110.15 g/mol

1-ethynyl-1-methoxycyclobutane

CAS No.: 2613384-95-3

Cat. No.: VC11586656

Molecular Formula: C7H10O

Molecular Weight: 110.15 g/mol

Purity: 95

* For research use only. Not for human or veterinary use.

1-ethynyl-1-methoxycyclobutane - 2613384-95-3

Specification

CAS No. 2613384-95-3
Molecular Formula C7H10O
Molecular Weight 110.15 g/mol
IUPAC Name 1-ethynyl-1-methoxycyclobutane
Standard InChI InChI=1S/C7H10O/c1-3-7(8-2)5-4-6-7/h1H,4-6H2,2H3
Standard InChI Key PWZJWTKVMXPROY-UHFFFAOYSA-N
Canonical SMILES COC1(CCC1)C#C

Introduction

Structural and Molecular Characteristics

Molecular Architecture

The compound’s structure is defined by a cyclobutane ring with two distinct substituents: a methoxy group and an ethynyl group at the same carbon atom. The molecular formula (C₇H₁₀O) and connectivity are confirmed by its SMILES notation, COC1(CCC1)C#C, and InChIKey (PWZJWTKVMXPROY-UHFFFAOYSA-N) . The ethynyl group introduces linear sp-hybridized carbon atoms, while the methoxy group contributes electron-donating effects, influencing the ring’s electronic environment.

Predicted Physicochemical Properties

Collision cross-section (CCS) values, measured via ion mobility spectrometry, provide insights into its gas-phase conformation. Key adducts and their CCS predictions include:

Adductm/zPredicted CCS (Ų)
[M+H]+111.08044119.9
[M+Na]+133.06238127.1
[M-H]-109.06589111.4

These values suggest a compact molecular geometry, with sodium adducts exhibiting larger CCS due to ion-dipole interactions .

Synthetic Methodologies and Reactivity

Synthesis Strategies

While no direct synthesis of 1-ethynyl-1-methoxycyclobutane is documented, analogous compounds like 1-(1-methoxycyclobutyl)propan-2-one highlight the use of Grignard reagents or organometallic intermediates to functionalize cyclobutane rings. A plausible route could involve:

  • Ring Formation: Cyclization of 1-methoxycyclobutanol via acid-catalyzed dehydration.

  • Ethynylation: Introduction of the ethynyl group using a Sonogashira coupling, employing palladium catalysts (e.g., Pd(PPh₃)₂Cl₂) and copper iodide (CuI) in amine solvents .

Reactivity Patterns

The ethynyl group’s triple bond enables participation in click chemistry (e.g., copper-catalyzed azide-alkyne cycloaddition, CuAAC), a reaction critical for bioconjugation and polymer synthesis . Meanwhile, the methoxy group can undergo demethylation under acidic conditions or serve as a directing group in electrophilic substitution reactions.

Applications in Organic and Materials Chemistry

Click Chemistry Modifications

Ethynyl-substituted spacers, such as 1-ethynyl-dSpacer CE phosphoramidite, demonstrate the utility of ethynyl groups in oligonucleotide labeling . For 1-ethynyl-1-methoxycyclobutane, potential applications include:

  • Polymer Functionalization: Incorporating ethynyl moieties into dendrimers or star polymers via CuAAC.

  • Bioconjugation: Attaching fluorescent probes or therapeutic agents to biomolecules.

Intermediate in Complex Synthesis

The compound’s strained cyclobutane ring and dual functionality make it a candidate for synthesizing bridged bicyclic compounds or heterocycles. For example, ring-opening metathesis polymerization (ROMP) could yield polycyclobutane derivatives with tunable thermal properties.

Future Research Directions

Computational Modeling

Density functional theory (DFT) simulations could predict reaction pathways for ethynyl-methoxycyclobutane, such as Diels-Alder reactions with electron-deficient dienes.

Experimental Validation

Priority areas include:

  • Catalytic Hydrogenation: Testing selective reduction of the ethynyl group to vinyl or ethyl substituents.

  • Photochemical Studies: Exploring [2+2] cycloadditions under UV light to form polycyclic structures.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator